ethyl 3-nitrotyrosinate

Description

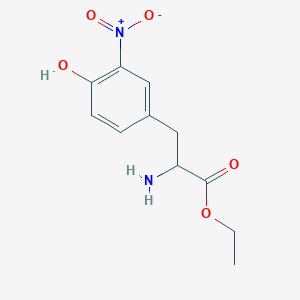

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-2-18-11(15)8(12)5-7-3-4-10(14)9(6-7)13(16)17/h3-4,6,8,14H,2,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFGKWYGLJURQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactions of Ethyl 3 Nitrotyrosinate

Strategies for the Esterification of 3-Nitrotyrosine (B3424624)

The direct esterification of 3-nitrotyrosine is a primary method for the synthesis of ethyl 3-nitrotyrosinate. This transformation is typically achieved by reacting 3-nitrotyrosine with ethanol (B145695) in the presence of an acid catalyst.

One common approach involves the use of thionyl chloride (SOCl₂) in ethanol. This reagent reacts with the carboxylic acid of 3-nitrotyrosine to form an acyl chloride intermediate, which is then readily esterified by ethanol. An alternative method utilizes a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to facilitate the Fischer esterification reaction between 3-nitrotyrosine and ethanol.

A study describes a one-step derivatization of amino acids using ethyl chloroformate in an aqueous medium, which suggests a potential route for esterification. researchgate.net This method proposes the formation of an intermediate mixed carboxylic-carbonic acid anhydride (B1165640) that subsequently reacts with an alcohol. researchgate.net While not explicitly detailed for 3-nitrotyrosine, this approach presents a viable alternative for its esterification.

It is crucial to perform solid-phase extraction of 3-nitrotyrosine before esterification to prevent the artifactual nitration of any residual tyrosine, which could lead to an overestimation of the desired product. nih.gov

Selective Nitration Approaches for Tyrosine and its Ester Derivatives

The synthesis of this compound can also be achieved by first esterifying tyrosine to produce tyrosine ethyl ester, followed by the selective nitration of the aromatic ring. This two-step process allows for potentially milder nitration conditions compared to the direct nitration of tyrosine.

Protein tyrosine nitration is a post-translational modification that occurs via the action of a nitrating agent, adding a nitro group (NO₂) to the 3-position of the phenolic ring of tyrosine. researchgate.net This process is not random; several factors influence the selectivity of nitration. researchgate.net Transition metal ions like Cu²⁺, Fe³⁺, and Fe²⁺ can accelerate nitration mediated by peroxynitrite. researchgate.net The proximity to the source of the nitrating agent also plays a role, with nitration being more likely to occur near sites of peroxynitrite generation, such as mitochondria. researchgate.net

Nitrating agents such as tetranitromethane (TNM) or a mixture of nitric acid and sulfuric acid are commonly employed for this purpose. The reaction conditions must be carefully controlled to favor mono-nitration at the 3-position of the tyrosine ring and to avoid side reactions, such as oxidation of the amino acid. The presence of the electron-donating hydroxyl group on the tyrosine ring directs the incoming nitro group to the ortho position.

For instance, in the nitration of staphylococcal nuclease, the presence of a competitive inhibitor can direct the nitration to a specific tyrosine residue. researchgate.net When the reaction is carried out in the presence of deoxythymidine 3',5'-diphosphate and Ca²⁺, nitration of tyrosine 85 is minimized, and tyrosine 115 is selectively nitrated. researchgate.net This highlights the influence of the local environment on nitration selectivity.

Optimization of Reaction Conditions for High-Yield Synthesis

Achieving a high yield of this compound requires careful optimization of reaction parameters for both the esterification and nitration steps. Methodologies like Design of Experiments (DoE) and Bayesian optimization (BO) are powerful tools for this purpose. nih.govwhiterose.ac.uk

DoE allows for the systematic variation of multiple factors (e.g., temperature, reaction time, catalyst concentration) to identify their effects and interactions, leading to an optimized set of conditions. whiterose.ac.uk For example, a study on a different reaction demonstrated that fixing temperature and time while optimizing the reaction media and catalyst, followed by optimizing temperature and time with the best media and catalyst, and finally optimizing catalyst loading, led to a significant increase in yield. whiterose.ac.uk

Bayesian optimization, an iterative algorithm, can efficiently identify optimal reaction conditions by building a surrogate model from experimental data. nih.gov This approach has been shown to outperform human experts in finding high-yield conditions more rapidly. nih.gov

In the context of this compound synthesis, these optimization strategies can be applied to:

Esterification: Optimizing the molar ratio of alcohol to amino acid, the type and concentration of the acid catalyst, the reaction temperature, and the reaction time to maximize the conversion to the ethyl ester.

Nitration: Fine-tuning the nitrating agent concentration, temperature, and reaction time to achieve selective mono-nitration and minimize the formation of di-nitrated or other byproducts.

A study on the synthesis of a C-C coupled 3-nitrotyrosine dimer reported a yield of 82% after recrystallization, indicating that purification steps are crucial for obtaining a high-purity product. hapres.com

Chemical Transformations and Reactivity of the Nitro Group in Esterified Tyrosine

The nitro group in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Reduction to an Amino Group: The most common reaction of the nitro group is its reduction to an amino group, yielding ethyl 3-aminotyrosinate. This transformation is typically carried out using reducing agents such as zinc or tin in the presence of hydrochloric acid. beilstein-journals.org This reduction is a key step in the synthesis of various biologically active molecules and unnatural amino acids. beilstein-journals.org

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this is less common for this specific compound.

Reactions involving the Phenolic Hydroxyl Group: The presence of the nitro group also influences the reactivity of the phenolic hydroxyl group. For example, the pKa of the hydroxyl group is lowered, making it more acidic.

Radical Reactions: The nitro group activates the tyrosine derivative towards reaction with hydrated electrons (e(aq)⁻). nih.govbioone.org The rate constants for the reaction of e(aq)⁻ with 3-nitrotyrosine and its derivatives are near the diffusion-control limit, almost two orders of magnitude higher than for tyrosine itself. nih.govbioone.org This reaction leads to the formation of a nitro anion radical. nih.govbioone.org The nitro group can also participate in radical coupling reactions. hapres.com

Other Transformations: The nitro group can be involved in other transformations, such as the formation of dimers. For example, a C-C coupled dimer of 3-nitrotyrosine has been synthesized via an Ullman-type reaction. hapres.comnih.gov

Mechanistic Investigations of Ethyl 3 Nitrotyrosinate in Biochemical and Cellular Systems

Formation Pathways of 3-Nitrotyrosine (B3424624) and its Derivatives in Controlled Biological Systems

The formation of 3-nitrotyrosine and its esters, such as ethyl 3-nitrotyrosinate, is a result of chemical reactions involving reactive nitrogen species (RNS) that can occur through both non-enzymatic and enzyme-mediated pathways. researchgate.net These processes are typically studied in model systems to understand the fundamental chemistry of nitration in a biological milieu.

Reactive Nitrogen Species (RNS) are the primary agents responsible for the nitration of tyrosine residues to form 3-nitrotyrosine. nih.gov The most significant of these is peroxynitrite (ONOO⁻), a potent oxidant formed from the rapid, diffusion-limited reaction between nitric oxide (•NO) and the superoxide (B77818) radical (O₂•⁻). nih.govmdpi.com

Other RNS capable of inducing tyrosine nitration include:

Nitrogen Dioxide (•NO₂): This radical can be formed from the decomposition of peroxynitrous acid (ONOOH), the protonated form of peroxynitrite, or through the action of certain heme peroxidases. nih.gov

Nitronium Ion (NO₂⁺): While a powerful nitrating agent, its formation under physiological conditions is considered less likely.

Nitrous Acid (HONO) and Nitrogen Dioxide Dichloride (NO₂Cl): These species can also contribute to nitration under specific conditions.

The central mechanism involves the one-electron oxidation of the tyrosine phenol group to form a tyrosyl radical (Tyr•). This radical intermediate then reacts rapidly with nitrogen dioxide (•NO₂) to yield the stable 3-nitrotyrosine product. nih.gov Peroxynitrite is a key player because its decomposition can generate both the oxidizing agent to create the tyrosyl radical and the nitrogen dioxide needed for the subsequent nitration step.

Tyrosine nitration, while fundamentally a chemical reaction, can be significantly influenced by the biological environment, occurring through both non-enzymatic and enzyme-catalyzed pathways. researchgate.net

Non-Enzymatic Nitration: In solution-based model reactions, peroxynitrite can directly nitrate (B79036) free tyrosine or its derivatives like this compound. The reaction yield and specificity are influenced by factors such as pH and the presence of carbon dioxide. CO₂ reacts with peroxynitrite to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which enhances nitration.

Enzymatic Nitration: Certain enzymes, particularly peroxidases, can catalyze tyrosine nitration. This process often involves the enzyme utilizing hydrogen peroxide (H₂O₂) to oxidize nitrite (NO₂⁻) into nitrogen dioxide (•NO₂).

Myeloperoxidase (MPO): Found in neutrophils, MPO can use H₂O₂ and nitrite to generate •NO₂, leading to tyrosine nitration.

Eosinophil Peroxidase (EPO): Similar to MPO, this enzyme can also facilitate nitration.

Metalloproteins: Metal centers within proteins, such as the copper in superoxide dismutase or the iron in cytochrome c, can react with peroxynitrite to promote site-specific nitration of tyrosine residues. nih.gov

These enzymatic pathways often result in more selective and site-specific nitration compared to the more random nitration that occurs in simple solution, highlighting the role of protein structure in directing this modification. nih.gov

Transport and Cellular Uptake Mechanisms in Experimental Cell Models

While direct experimental data on the cellular uptake of this compound is limited, the transport mechanisms of its parent compound, 3-nitrotyrosine, have been investigated in various cell models. These studies provide a foundation for understanding how the ethyl ester derivative might enter cells.

Research on dopamine-producing PC12 cells and non-dopaminergic NT2 cells has shown that extracellular 3-nitrotyrosine is transported into the cell primarily via the L-aromatic amino acid transporter (LAT). researchgate.net This transport system is also responsible for the uptake of other aromatic amino acids, such as tyrosine itself, and studies have demonstrated competitive inhibition between tyrosine and 3-nitrotyrosine for this transporter. researchgate.net In dopaminergic cells, the dopamine transporter has also been implicated in the uptake of 3-nitrotyrosine. researchgate.net

The addition of an ethyl group to the carboxyl moiety of 3-nitrotyrosine to form this compound significantly increases the lipophilicity of the molecule. This chemical modification would likely alter its primary mode of cellular entry. While transporter-mediated uptake cannot be entirely ruled out, the increased lipid solubility of the ethyl ester suggests that it may also cross the cell membrane via passive diffusion. Ester derivatives of amino acids are often used in cell culture experiments to enhance bioavailability for this very reason. Upon entering the cell, it is probable that intracellular esterases would hydrolyze the ethyl ester, releasing free 3-nitrotyrosine into the cytoplasm.

Table 1: Comparison of Postulated Cellular Uptake Mechanisms

| Compound | Primary Transporter(s) | Postulated Additional Mechanisms | Key Modifying Factor |

|---|---|---|---|

| 3-Nitrotyrosine | L-aromatic amino acid transporter (LAT) researchgate.net | Dopamine transporter (in dopaminergic cells) researchgate.net | N/A |

| This compound | (Presumed) L-aromatic amino acid transporter | Passive diffusion | Increased lipophilicity due to ethyl group |

Influence on Biomolecular Structure and Functional Dynamics in In Vitro and Ex Vivo Research

The incorporation of a nitro group onto the tyrosine ring has profound effects on the physicochemical properties of the amino acid, which in turn can alter the structure and function of proteins and enzymes. nih.gov These findings, derived from studies on nitrated proteins, are directly relevant to the molecular interactions of this compound, particularly after its presumed intracellular hydrolysis to 3-nitrotyrosine.

The addition of the nitro group to tyrosine introduces significant changes that can disrupt protein structure:

Lowered pKa: The pKa of the phenolic hydroxyl group of tyrosine is approximately 10. The presence of the electron-withdrawing nitro group lowers this pKa to about 7.2. scbt.com This means that at physiological pH, a significant fraction of nitrated tyrosine residues will be deprotonated, introducing a negative charge where there was previously a neutral, hydrophobic group. This can disrupt local electrostatic interactions and hydrogen bonding networks.

Steric Bulk: The nitro group adds steric bulk to the tyrosine side chain, which can create conformational restrictions and prevent the protein from adopting its native fold.

Increased Hydrophobicity: The nitro group can also increase the hydrophobicity of the tyrosine side chain, potentially leading to altered protein aggregation or interactions with membranes.

These structural perturbations have been observed in various proteins. For example, nitration of α-tubulin has been shown to alter the formation and structure of microtubules. scbt.com Similarly, nitration of cytochrome c can trigger a conformational change that alters its electron transport capabilities. nih.gov

The structural changes induced by tyrosine nitration can lead to significant modulation of enzyme activity, often resulting in inactivation.

Active Site Modification: If the nitrated tyrosine residue is located within or near the active site of an enzyme, the added negative charge and steric bulk can directly interfere with substrate binding or the catalytic mechanism.

Inhibition of Phosphorylation: Tyrosine phosphorylation is a critical mechanism for cell signaling. The presence of a nitro group on the same ring can sterically hinder or electronically prevent the enzymatic addition of a phosphate group by tyrosine kinases, thereby disrupting signaling pathways.

Disruption of Allosteric Regulation: Nitration of a tyrosine residue at a site distant from the active site can still alter enzyme activity by disrupting the conformational changes necessary for allosteric regulation.

A well-documented example is the inactivation of manganese superoxide dismutase (MnSOD), a key mitochondrial antioxidant enzyme. Site-specific nitration of Tyr34, which is located near the active site, leads to a loss of enzymatic activity. scbt.com

Table 2: Documented Effects of Tyrosine Nitration on Protein Function

| Protein/Enzyme | Affected Residue(s) | Observed Functional Consequence | Reference |

|---|---|---|---|

| Manganese Superoxide Dismutase (MnSOD) | Tyr34 | Inactivation of catalytic activity | scbt.com |

| Cytochrome c | Tyr74 | Loss of electron transport capacity, gain of peroxidatic activity | nih.gov |

| α-Tubulin | Multiple | Altered microtubule formation and structure | scbt.com |

| Actin | Multiple | Induced stabilization of actin filaments, affecting muscle contraction | scbt.com |

Impact on Protein-Protein Interaction Dynamics

This compound serves as a precursor to 3-nitrotyrosine (NT), a valuable spectroscopic probe for investigating protein-protein interactions. nih.govnih.gov The utility of 3-nitrotyrosine in this context stems from its unique absorption properties, which are strongly dependent on pH. nih.govresearchgate.net NT absorbs light in the 300-450 nm wavelength range, a region where tryptophan and tyrosine residues typically emit fluorescence. nih.gov Crucially, 3-nitrotyrosine itself is virtually non-fluorescent. nih.govresearchgate.net

This characteristic allows 3-nitrotyrosine to function as an effective energy acceptor in Förster Resonance Energy Transfer (FRET) studies. nih.govnih.gov When incorporated into a protein, the interaction with a binding partner containing fluorescent residues (like tryptophan) can be monitored. Upon binding, the proximity of the donor fluorophore and the acceptor 3-nitrotyrosine results in a quenching of the fluorescence signal, providing a sensitive measure of the interaction. nih.gov

One notable application of this technique was demonstrated in the study of the hirudin-thrombin interaction, a critical interaction in blood coagulation. nih.gov In this research, an analog of the N-terminal domain of hirudin was synthesized with tyrosine-3 replaced by 3-nitrotyrosine. Upon binding to thrombin, a significant reduction in thrombin's intrinsic fluorescence was observed due to FRET between thrombin's tryptophan residues and the engineered 3-nitrotyrosine in hirudin. nih.gov This approach not only confirmed the interaction but also allowed for the determination of binding affinities (Kd values) and provided insights into the structural details of the protein-protein interface. nih.govnih.gov

Changes in the absorption spectrum of the 3-nitrotyrosine probe upon protein-protein interaction can also reveal information about the local environment at the binding site. For instance, in the hirudin-thrombin system, a shift in the absorption spectrum indicated that the phenate form of 3-nitrotyrosine in the unbound state becomes protonated to the phenol form upon binding to thrombin. nih.govnih.gov

The following table summarizes the spectroscopic properties of 3-nitrotyrosine relevant to its use as a probe in protein-protein interaction studies.

| Property | Description | Significance in PPI Studies |

| Absorption Spectrum | Absorbs light in the 300-450 nm range. nih.gov | Overlaps with the emission spectra of tryptophan and tyrosine, making it a suitable FRET acceptor. nih.gov |

| Fluorescence | Essentially non-fluorescent. nih.gov | Acts as a quencher, allowing for the detection of binding events through a decrease in fluorescence of a donor molecule. |

| pH-dependent Absorption | The absorption properties are highly sensitive to the local pH and protonation state. nih.govresearchgate.net | Can provide information about the chemical environment at the protein-protein interface. nih.gov |

Metabolic Fates and Biotransformation Pathways in Experimental Organisms and Cell Lines

The metabolic fate of this compound is intrinsically linked to the biotransformation of its core structure, 3-nitrotyrosine. It is anticipated that the initial metabolic step in many biological systems is the hydrolysis of the ethyl ester to yield 3-nitrotyrosine and ethanol (B145695), a reaction catalyzed by non-specific esterases present in cells and tissues. researchgate.net Subsequent metabolic pathways then act on the resulting 3-nitrotyrosine.

Enzymatic Degradation and Deamination Pathways

In various biological systems, 3-nitrotyrosine can undergo enzymatic degradation. One key pathway involves deamination. For instance, in certain bacterial strains, an α-ketoglutarate-dependent deaminase can convert 3-nitrotyrosine to 4-hydroxy-3-nitrophenylacetate. nih.gov This is followed by the action of a denitratase that removes the nitro group, yielding homoprotocatechuate, which can then enter central metabolic pathways. nih.gov

Decarboxylation Reactions and Subsequent Metabolic Products

In mammalian cell lines, such as the dopaminergic PC12 cell line, 3-nitrotyrosine is a substrate for aromatic amino acid decarboxylase. researchgate.netnih.gov This enzyme catalyzes the removal of the carboxyl group from 3-nitrotyrosine. The product of this reaction can then be further metabolized by monoamine oxidase. researchgate.netnih.gov This metabolic pathway in PC12 cells, leading to the formation of 3-nitro-4-hydroxyphenylacetate, has been associated with the induction of apoptosis. nih.gov

The table below outlines the key enzymes and products in the metabolic pathways of 3-nitrotyrosine.

| Pathway | Key Enzyme(s) | Initial Substrate | Key Product(s) | Biological System |

| Deamination | α-ketoglutarate-dependent deaminase, Denitratase | 3-Nitrotyrosine | 4-hydroxy-3-nitrophenylacetate, Homoprotocatechuate | Bacteria |

| Decarboxylation | Aromatic amino acid decarboxylase, Monoamine oxidase | 3-Nitrotyrosine | 3-nitro-4-hydroxyphenylacetate | PC12 cells (dopaminergic) researchgate.netnih.gov |

Microbial Metabolism and Biodegradation Studies

Microorganisms have evolved diverse strategies for the degradation of nitroaromatic compounds. cswab.orgresearchgate.netnih.gov Several bacterial strains have been identified that can utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. nih.gov The general approach often involves initial transformations to create substituted phenols or catechols, which are then substrates for ring-cleavage enzymes. nih.gov

Four primary strategies for the microbial removal of nitro groups from aromatic rings have been identified:

Hydride Addition and Nitrite Elimination: Some bacteria can add a hydride ion to the aromatic ring of dinitro and trinitro compounds, forming a hydride-Meisenheimer complex, which then eliminates a nitrite ion. nih.gov

Monooxygenase-mediated Denitrification: Monooxygenase enzymes can add a single oxygen atom to nitrophenols, leading to the elimination of the nitro group. nih.gov

Dioxygenase-mediated Denitrification: Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring of various nitroaromatic compounds, which results in the spontaneous elimination of the nitro group. nih.gov

Reduction and Rearrangement: The nitro group can be reduced to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound that can be further metabolized. nih.gov

Incorporation into Biomolecules in Recombinant Systems

This compound can serve as a source of 3-nitrotyrosine for its site-specific incorporation into proteins in recombinant expression systems. This is achieved through the use of an expanded genetic code, where a stop codon (e.g., the amber codon UAG) is reassigned to encode for the non-canonical amino acid 3-nitrotyrosine. nih.govnih.gov This requires a specially engineered aminoacyl-tRNA synthetase that specifically recognizes 3-nitrotyrosine and attaches it to a corresponding suppressor tRNA. nih.gov

Once incorporated into a recombinant protein, the 3-nitrotyrosine residue can be subject to further enzymatic modification within the expression host. For example, in E. coli, it has been observed that 3-nitrotyrosine can be enzymatically reduced to 3-aminotyrosine. nih.gov This reduction appears to be a common pathway in E. coli and is a critical consideration when producing proteins with site-specific nitration. nih.govnih.gov The table below summarizes the key components and a notable subsequent modification in the recombinant incorporation of 3-nitrotyrosine.

| Process | Key Components/Enzymes | Substrate | Product | Host System |

| Incorporation | Engineered aminoacyl-tRNA synthetase, Suppressor tRNA, Reassigned codon (e.g., UAG) | 3-Nitrotyrosine | Recombinant protein with site-specific 3-nitrotyrosine | E. coli nih.govnih.gov |

| Reduction | Endogenous E. coli reductases | Protein-incorporated 3-Nitrotyrosine | Protein-incorporated 3-Aminotyrosine | E. coli nih.gov |

This technology allows for the production of proteins with precisely placed 3-nitrotyrosine residues, which is invaluable for the detailed study of protein structure and function, including the investigation of protein-protein interactions as discussed previously.

Applications of Ethyl 3 Nitrotyrosinate in Advanced Biochemical and Molecular Research Techniques

Utilization as a Molecular Probe for Redox Biology Investigations

Ethyl 3-nitrotyrosinate is instrumental in the study of redox biology, primarily by enabling research into protein tyrosine nitration. The presence of 3-nitrotyrosine (B3424624) in proteins is a widely recognized indicator of cellular damage and inflammation caused by reactive nitrogen species (RNS) like peroxynitrite. wikipedia.orgathenslab.gr

Key Research Findings:

Biomarker of Nitrosative Stress : Elevated levels of 3-nitrotyrosine are detected in numerous pathological conditions, including neurodegenerative diseases (like Alzheimer's and Parkinson's disease), cardiovascular diseases, and diabetes, establishing it as a key biomarker of nitrosative stress. nih.govresearchgate.netathenslab.gr

Probing Protein Modifications : As a stable derivative, this compound can be used to generate nitrated peptides and proteins as standards for analytical methods. These standards are essential for validating techniques like ELISA, dot blot analysis, and mass spectrometry designed to quantify protein nitration in biological samples. nih.govmdpi.com

Chemical Derivatization for Detection : A common analytical strategy involves the chemical reduction of the nitro group on 3-nitrotyrosine to form 3-aminotyrosine (3-AT). researchgate.netnih.gov This conversion creates a unique chemical handle that can be further modified for detection or enrichment. This compound can be used in developing and optimizing these chemical derivatization protocols. The reduction imparts a hydrophilic shift, which can be used to separate nitrated peptides during chromatography. researchgate.net

| Parameter | Description | Relevance in Redox Biology |

| Analyte | 3-Nitrotyrosine (NT) | A stable marker of protein damage by reactive nitrogen species (RNS). wikipedia.org |

| Precursor | Peroxynitrite (ONOO⁻) | A highly reactive RNS formed from superoxide (B77818) (O₂⁻) and nitric oxide (NO). nih.govelsevier.es |

| Detection Method | Immunoassays (ELISA, Western Blot) | Utilizes specific antibodies to detect and quantify 3-nitrotyrosine-containing proteins. nih.govnih.gov |

| Detection Method | Mass Spectrometry | Identifies the exact sites of tyrosine nitration within a protein's sequence. nih.gov |

| Chemical Conversion | Reduction to 3-Aminotyrosine | Facilitates alternative detection and enrichment strategies and can enhance mass spectrometry fragmentation. nih.gov |

Role in Genetic Code Expansion for Site-Specific Protein Modification

The advent of genetic code expansion has provided a powerful methodology for incorporating non-canonical amino acids (ncAAs) into proteins at specific sites. This compound serves as a precursor to 3-nitrotyrosine, the ncAA incorporated to study the functional consequences of protein nitration with unparalleled precision.

This technique relies on an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding transfer RNA (tRNA) pair that is orthogonal to the host's native machinery. researchgate.net The engineered aaRS is evolved to specifically recognize 3-nitrotyrosine and charge it onto the orthogonal tRNA, which in turn recognizes a reassigned codon, typically the amber stop codon (UAG), in the mRNA of a target protein. nih.govnih.gov

Key Research Findings:

Precise Modification : This strategy allows for the production of recombinant proteins with 3-nitrotyrosine at a single, defined position, avoiding the random and often multiple modifications that occur with chemical nitrating agents. nih.gov

Functional Studies : By generating homogenously nitrated protein populations, researchers can directly investigate how nitration at a specific site affects protein structure, enzyme activity, and protein-protein interactions. nih.gov

In-cell Reduction : Studies using this method in E. coli have revealed that the host cell's enzymatic machinery can reduce the incorporated 3-nitrotyrosine to 3-aminotyrosine. nih.gov This highlights the need for careful design of protein purification strategies to isolate the desired nitrated protein. nih.gov This observation also opens avenues for producing proteins with site-specifically incorporated 3-aminotyrosine.

| Component | Function | Purpose in Genetic Code Expansion |

| This compound | Chemical Precursor | Provides the 3-nitrotyrosine (3-NT) moiety for incorporation. |

| Orthogonal aaRS/tRNA Pair | Translational Machinery | Specifically charges 3-NT onto the tRNA and directs its insertion into the protein. researchgate.net |

| Amber Stop Codon (UAG) | Reassigned Codon | Marks the specific site in the gene where 3-NT should be incorporated. nih.gov |

| Resulting Protein | Site-Specifically Nitrated Protein | Allows for precise functional and structural studies of a single post-translational modification. nih.govnih.gov |

Design of FRET (Förster Resonance Energy Transfer) Probes for Studying Protein Interactions and Dynamics

This compound is a key building block for creating peptides and proteins containing 3-nitrotyrosine, which serves as an effective FRET acceptor. FRET is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it ideal for studying protein interactions, conformational changes, and dynamics.

The utility of 3-nitrotyrosine (NT) in FRET stems from its unique spectroscopic properties. It is essentially non-fluorescent but has a strong absorption spectrum in the 300-450 nm range. nih.govnih.gov This range significantly overlaps with the fluorescence emission spectrum of tryptophan (Trp), a naturally fluorescent amino acid that can act as a FRET donor.

Key Research Findings:

Efficient FRET Acceptor : The spectral overlap between Trp (donor) and NT (acceptor) results in efficient energy transfer. The calculated Förster distance (the distance at which FRET efficiency is 50%) for a Trp-to-NT pair is as large as 26 Å, making it suitable for a wide range of biological studies. nih.gov

Probing Protein Binding : In a study of the hirudin-thrombin interaction, a hirudin analog was synthesized with NT replacing a tyrosine residue. Upon binding to thrombin, the fluorescence of thrombin's intrinsic tryptophan residues was significantly quenched due to FRET to the NT on hirudin. nih.govnih.gov

High-Sensitivity Detection : This FRET-based approach allowed for the detection of protein-protein interactions with sensitivity in the low nanomolar range and enabled the calculation of reliable dissociation constants (Kd), which are crucial for structure-activity relationship studies. nih.govnih.gov

Environmental Probe : The absorption properties of NT are pH-dependent. Changes in its absorption spectrum upon protein binding can indicate whether the NT side chain is in a protonated or deprotonated state, providing additional structural information about the local environment at the protein-ligand interface. nih.govnih.gov

Development of Affinity Tools for Proteomic Enrichment and Identification

Identifying nitrated proteins and their specific modification sites by mass spectrometry is challenging due to their very low abundance in complex biological samples. nih.gov this compound is valuable in the development of affinity enrichment strategies designed to isolate nitrotyrosine-containing peptides or proteins prior to analysis.

Two primary strategies have been developed for this purpose:

Immunoaffinity Enrichment : This approach uses antibodies that specifically recognize the 3-nitrotyrosine modification. The antibodies are immobilized on a solid support to capture nitrated proteins or peptides from a complex mixture. nih.govnih.gov While effective, some antibodies may show a binding preference, for instance, towards peptides with an N-terminal nitrotyrosine. nih.govnih.gov

Chemical Derivatization and Enrichment : This method involves the chemical conversion of 3-nitrotyrosine to 3-aminotyrosine. The newly introduced primary amine group can then be tagged with a molecule like biotin. researchgate.net The biotinylated peptides can be selectively enriched using avidin or streptavidin-based affinity chromatography. This chemical approach is highly specific and can improve the efficiency of mass spectrometry analysis. nih.gov

| Enrichment Strategy | Mechanism | Role of this compound |

| Immunoaffinity | Uses anti-nitrotyrosine antibodies to capture modified proteins/peptides. nih.gov | Used to synthesize nitrated peptide standards for antibody validation and as competitors in quantitative assays. |

| Chemical Derivatization | Reduces 3-nitrotyrosine to 3-aminotyrosine, which is then tagged (e.g., with biotin) for affinity capture. researchgate.net | Used to develop and optimize the chemical reduction and subsequent tagging reactions in a controlled system. |

Application in Synthetic Biology and Chemical Biology Methodologies

The unique properties of the nitrotyrosine moiety, made accessible through precursors like this compound, position it as a versatile tool in the broader fields of synthetic and chemical biology. These disciplines aim to understand and engineer biological systems using principles from chemistry.

Key Applications:

Engineering Novel Protein Function : The site-specific incorporation of 3-nitrotyrosine via genetic code expansion is a prime example of a synthetic biology application. researchgate.netnih.gov It allows for the rational design of proteins with novel properties or regulatory mechanisms based on the presence of this modification.

Developing Chemical Probes : The use of 3-nitrotyrosine as a built-in spectroscopic probe for FRET studies exemplifies a core chemical biology approach to studying biological processes in real-time and with minimal perturbation. nih.gov

Hybrid Synthesis Routes : The integration of synthetic chemistry with biological pathways is a growing area. chemrxiv.org Compounds like this compound bridge this gap, acting as synthetic building blocks that can be introduced into biological systems to probe or alter their function. Its ethyl ester form may be used to enhance cell permeability, allowing it to be delivered into cells where it can be hydrolyzed to 3-nitrotyrosine and participate in engineered metabolic or translational pathways.

Future Directions and Emerging Research Avenues for Ethyl 3 Nitrotyrosinate

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of ethyl 3-nitrotyrosinate traditionally involves the nitration of L-tyrosine followed by esterification. However, these chemical methods often face challenges, including harsh reaction conditions, the formation of multiple isomers, and a significant environmental footprint. dtic.milnih.govresearchgate.net Future research is increasingly focused on developing cleaner, more efficient, and highly selective synthetic routes.

A primary goal is to achieve site-specific nitration of the tyrosine ring at the 3-position, avoiding unwanted byproducts. While chemical nitration remains a staple, novel approaches are being explored:

Biocatalytic Synthesis : The use of enzymes to perform chemical transformations offers a green alternative to traditional synthesis. researchgate.net Researchers are investigating nitration enzymes discovered in microorganisms that could be harnessed for the specific synthesis of nitroaromatic compounds. dtic.milnih.gov The discovery of a cytochrome P450 monooxygenase that catalyzes the 3-nitration of tyrosine in the biosynthesis of rufomycin provides a promising lead. ufl.edu Future work will involve identifying and engineering enzymes that can selectively nitrate (B79036) tyrosine, which can then be esterified to yield the ethyl ester.

Improved Chemical Catalysts : Development of new catalysts that can direct nitration with high regioselectivity under mild conditions is a key area of interest. This includes exploring organocatalysis and novel metal complexes that can minimize the use of harsh acids and improve yields.

Photocatalysis : Light-driven reactions, such as those using pterin (B48896) as a photosensitizer, have been used to induce oxidative modifications of tyrosine. researchgate.net Adapting such methods for controlled nitration could offer a novel synthetic pathway with high temporal and spatial control.

These advanced strategies aim to produce this compound with high purity and yield, facilitating its use in further biological and analytical studies. google.comacs.orgucla.edu

Development of Next-Generation Ultra-Sensitive Analytical Platforms

Accurate quantification of this compound and its parent compound, 3-nitrotyrosine (B3424624), in complex biological samples is critical for understanding their roles in pathophysiology. Current analytical methods have made significant strides, but future research aims to push the boundaries of sensitivity, specificity, and real-time monitoring. nih.govipp.ptresearchgate.netresearchgate.net

Existing platforms like mass spectrometry combined with gas or liquid chromatography (GC-MS/MS, LC-MS/MS) are considered the gold standard for their accuracy and sensitivity. nih.govipp.ptresearchgate.net However, challenges remain, particularly in detecting the extremely low endogenous levels of these compounds and avoiding the artificial formation of 3-nitrotyrosine during sample preparation. nih.govresearchgate.net

Future directions in analytical platform development include:

Hypersensitive Mass Spectrometry : Continued advancements in mass spectrometry instrumentation and methodologies are expected to lower detection limits into the sub-femtomolar range. This includes the development of more efficient ionization sources and mass analyzers, as well as improved immunoaffinity enrichment techniques to isolate nitrotyrosine-containing peptides before MS analysis. nih.gov

Real-Time Biosensors : A significant leap forward will be the development of biosensors capable of real-time, in-situ detection of nitroxidative stress markers. synbiobeta.com These could include fluorescent biosensors or wearable electrochemical sensors that can monitor biomarkers in biofluids like sweat or saliva, providing dynamic information about an individual's physiological state. mdpi.comnih.govnih.gov

Multiplexed Analysis : Future platforms will likely move towards multiplexed assays that can simultaneously measure this compound along with a panel of other related stress biomarkers, such as cortisol, superoxide (B77818) dismutase, and markers of lipid peroxidation. nih.gov This systems-level approach will provide a more comprehensive picture of the complex interplay of oxidative and nitrosative stress pathways. abcam.commdpi.com

Table 1: Comparison of Current Analytical Methods for 3-Nitrotyrosine and its Derivatives

Unveiling Undiscovered Biochemical Pathways and Molecular Interactions in Model Systems

While 3-nitrotyrosine is known to be a stable marker of nitroxidative stress, the precise biochemical pathways and molecular targets of its ethyl ester derivative are largely uncharted territory. researchgate.net Future research will focus on elucidating the metabolic fate of this compound and identifying its unique biological effects.

Key research questions to be addressed include:

Metabolic Conversion : A primary step in the metabolism of this compound in vivo is likely its hydrolysis to 3-nitrotyrosine. Identifying the specific esterase enzymes responsible for this conversion is a crucial first step. nih.gov Understanding the rate and location of this hydrolysis will be key to determining whether the ethyl ester acts merely as a prodrug for 3-nitrotyrosine or has distinct biological activities of its own.

Cellular Transport : The increased lipophilicity of the ethyl ester may allow it to cross cellular membranes more readily than its parent compound. Future studies will need to identify the transporters involved and determine how its cellular uptake and distribution differ from 3-nitrotyrosine.

Molecular Targets : Research has shown that tyrosine nitration can alter protein structure and function, potentially activating or inactivating enzymes and interfering with signaling pathways. nih.govnih.govnih.gov An important avenue of investigation is whether this compound itself, prior to hydrolysis, interacts with specific molecular targets, or if its effects are solely mediated by the resulting 3-nitrotyrosine.

Table 2: Potential Enzyme Classes for Future Interaction Studies with this compound

Engineering of Biological Systems for Controlled Synthesis or Degradation Processes

The intersection of synthetic biology and biochemistry opens up exciting possibilities for using engineered biological systems to either produce or degrade this compound in a controlled manner. This has potential applications in both biotechnology and bioremediation.

Engineered Synthesis : While biocatalytic synthesis in a cell-free system is one approach, engineering entire microorganisms to produce nitroaromatic compounds is another frontier. nih.gov This could involve introducing and optimizing biosynthetic pathways in host organisms like E. coli or yeast. dtic.mil For this compound, this would require a multi-step pathway involving both a nitration enzyme and an enzyme capable of esterifying the product.

Engineered Degradation (Bioremediation) : Nitroaromatic compounds are often environmental pollutants. nih.govresearchgate.net Bacteria have evolved diverse enzymes, such as nitroreductases, to degrade these compounds. researchgate.netresearchgate.netnih.gov Future research could focus on the directed evolution of these enzymes to specifically and efficiently degrade 3-nitrotyrosine and its derivatives. nih.govnih.govresearchgate.net Transgenic plants expressing bacterial nitroreductases have already shown promise for the phytoremediation of other nitroaromatic pollutants like TNT, suggesting a viable strategy for environmental cleanup. researchgate.net

Enzymatic Toolkit Development : A key goal is to expand the "toolkit" of enzymes available for these processes. This involves discovering new enzymes from diverse environments and using protein engineering techniques to enhance their stability, activity, and substrate specificity for compounds like this compound. rug.nlnih.gov

By pursuing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a mere chemical derivative into a valuable tool for diagnostics, a subject of novel therapeutics, and a target for innovative biotechnological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.